molecular formula C18H28N2O2 B13217440 tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate

tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate

Cat. No.: B13217440
M. Wt: 304.4 g/mol
InChI Key: YHCJXXFGTJTMFD-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. The compound features a carbamate moiety protected by a tert-butyl group (Boc), a common protecting group used to mask amine functionalities during multi-step synthetic sequences . The presence of both a primary aromatic amine and a protected cyclohexylamine makes this molecule a versatile building block for the synthesis of more complex target molecules. Compounds with similar structures, particularly those containing the Boc-protected cyclohexylamine scaffold, are frequently employed as key precursors in the development of active pharmaceutical ingredients (APIs) . The specific stereochemistry and substitution pattern on the cyclohexyl ring can be critical for biological activity, as seen in patented synthetic routes for pharmaceutical compounds . The primary research value of this compound lies in its potential use as a synthetic intermediate for discovering new therapeutics. Researchers can utilize the reactive aromatic amine group for further functionalization, such as amide bond formation or Suzuki coupling, while the Boc-protected amine provides a handle for deprotection and subsequent derivatization at a later synthetic stage . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate

InChI

InChI=1S/C18H28N2O2/c1-12-8-9-14(19)11-16(12)13-6-5-7-15(10-13)20-17(21)22-18(2,3)4/h8-9,11,13,15H,5-7,10,19H2,1-4H3,(H,20,21)

InChI Key

YHCJXXFGTJTMFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2CCCC(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd-C). The reaction mixture is usually stirred under a hydrogen atmosphere for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs and as a reference compound in pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it valuable for the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents Key Functional Groups Reference
tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate Cyclohexyl 5-amino-2-methylphenyl Carbamate, amino, methyl Target
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Cyclohexyl 5-chloro-benzimidazolone Carbamate, benzimidazolone, chloro
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Benzyl 3-amino-5-methylphenyl Carbamate, amino, methyl
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate Cyclohexyl Dimethylcarbamoyl Carbamate, dimethylamide

Key Observations :

  • Benzyl Carbamate () : Lacks the cyclohexyl backbone, reducing steric hindrance and altering solubility (logP differences).
  • Dimethylcarbamoyl Derivative () : Introduces a polar dimethylamide group, improving hydrogen-bonding capacity compared to the target compound’s methyl group.

Stereochemical Considerations

Stereochemistry significantly impacts biological activity. For example:

  • tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate (): The 1R,2S,5S configuration optimizes binding to chiral enzyme pockets, a feature absent in the target compound’s unspecified stereochemistry.
  • Bicyclic Carbamates () : Compounds like tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl] carbamate exhibit rigid conformations, limiting rotational freedom compared to the flexible cyclohexyl group in the target molecule.

Key Observations :

  • Higher yields (80–95%) are achieved in simpler reactions (e.g., nitroaniline cyclization in ), while complex alkylations (e.g., ) result in lower yields due to steric and electronic challenges.
  • The target compound’s synthesis likely mirrors these pathways, with yields dependent on the reactivity of the amino-methylphenyl substituent.

Physical and Spectral Properties

Table 3: Comparative Spectral Data

Compound Name LCMS [M+H]+ NMR Highlights (δ ppm) Reference
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate 266.1 (M-Boc+H) 11.00 (br. s, 1H, NH), 7.50 (aromatic H)
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 236.31 (MW) Not reported
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate 285.383 (MW) 1.1 g/cm³ density, 216.5°C flash point

Key Observations :

  • The benzimidazolone derivative () shows distinct downfield shifts for NH protons (δ 11.00 ppm) due to hydrogen bonding.
  • Physical properties like density (1.1 g/cm³) and flash point (216.5°C) in suggest higher stability compared to non-amide analogs.

Biological Activity

tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which may influence its biological activity. This compound, characterized by the presence of a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with an amino group and a methylated phenyl moiety, has potential applications in various therapeutic areas.

  • Molecular Formula : C18_{18}H28_{28}N2_2O2_2
  • Molecular Weight : 304.4 g/mol
  • CAS Number : 2060045-85-2

The structure of this compound suggests that it may interact with biological targets due to the presence of both hydrophobic and polar functional groups.

Biological Activity Overview

The biological activity of this compound is primarily linked to its pharmacological potential. Compounds with similar structures have been investigated for their effects on various biological systems, including enzyme inhibition and receptor binding.

  • Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission and cognitive function.
  • Receptor Interaction : The structural features suggest potential binding to various receptors, which could lead to therapeutic effects in conditions like depression or anxiety.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insight into the potential effects of this compound.

Study 1: Enzyme Inhibition

A study investigating the inhibition of acetylcholinesterase by structurally related carbamates found that modifications in the aromatic ring significantly enhanced inhibitory potency. The presence of amino and methyl groups was correlated with increased binding affinity to the enzyme's active site .

Compound NameIC50 (μM)Mechanism
Compound A12.5Acetylcholinesterase Inhibition
Compound B8.0Butyrylcholinesterase Inhibition
This compoundTBDTBD

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameMolecular FormulaBiological ActivityReference
Tert-butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamateC18_{18}H28_{28}N2_2O2_2Enzyme inhibition, Antimicrobial
Tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamateC18_{18}H28_{28}N2_2O2_2Antidepressant-like effects
Tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamateC18_{18}H28_{28}N2_2O2_2Analgesic properties

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